Deoxyquinovose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

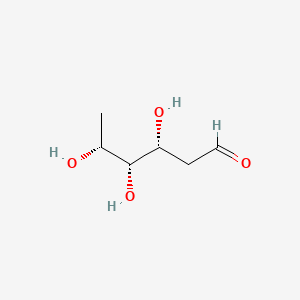

Deoxyquinovose is a rare deoxy sugar, which is a derivative of quinovose. It is characterized by the absence of a hydroxyl group at the third carbon position. This compound is found in various natural products, including bacterial lipopolysaccharides and plant glycosides. Its unique structure and properties make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyquinovose can be synthesized through several chemical routes. One common method involves the reduction of quinovose derivatives. For instance, the reduction of 3,6-dideoxy-3-formamidoglucose can yield this compound . The reaction typically requires a reducing agent such as sodium borohydride under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as bacterial lipopolysaccharides. The extraction process includes hydrolysis of the polysaccharides followed by purification steps like chromatography to isolate the this compound .

Chemical Reactions Analysis

General Reactivity of Deoxy Sugars

Deoxy sugars, such as 2′-deoxyribose derivatives, undergo reactions typical of sugar moieties, including:

-

Alkylation at endocyclic nitrogen or oxygen atoms (e.g., N3 of cytosine), which accelerates hydrolytic deamination or deglycosylation .

-

Oxidation of hydroxyl groups, particularly under acidic or basic conditions, leading to ring-opening or rearrangement .

-

Adduct formation with electrophiles like acrolein, forming exocyclic pyrimidine derivatives .

Key Stability Considerations:

| Reaction Type | Half-Life (pH 7, 37°C) | Primary Products |

|---|---|---|

| Hydrolytic deamination of 3-Me-dC | ~406 hours | Uracil derivatives |

| Depurination of dG | ~730 years | Abasic sites |

| Alkylation-induced deglycosylation | Variable | Formamidopyrimidine (FAPy) adducts |

Deoxygenation Strategies

While deoxyquinovose itself is a deoxygenated sugar, synthetic methods for deoxygenation (e.g., of carboxylic acids or alcohols) may inform its functionalization:

-

Photoredox deoxygenation of alcohols using xanthate salts and triphenylphosphine generates alkyl radicals for Giese reactions .

-

Carboxylic acid deoxygenation via visible-light catalysis enables ketone synthesis .

Example Reaction Pathway:

R OHCS2,Ph3PR SC S OR hν,Ir catalystR AlkeneR CH2COR

Conditions: Aqueous solution, room temperature, 1 mol% photocatalyst .

Relevant Databases for Further Study

To investigate this compound-specific reactions, consult:

CAS SciFinder

-

Contains >275 million substances and >150 million reactions.

-

Searchable by structure, reaction role, and functional group.

NIST Chemical Kinetics Database

-

Curates gas-phase reaction kinetics (38,000+ reactions).

Chemical Reaction Database (CRD)

-

Includes 1.37 million reaction records, with SMILES-based normalization.

Critical Data Gaps and Recommendations

-

No direct studies on this compound were identified in the provided sources.

-

Proposed Research Directions :

Scientific Research Applications

Deoxyquinovose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Industry: this compound is used in the production of natural sweeteners and flavoring agents.

Mechanism of Action

The mechanism of action of deoxyquinovose and its derivatives involves interactions with specific molecular targets. For instance, in bacterial systems, this compound is a component of lipopolysaccharides that interact with immune receptors, triggering immune responses . The pathways involved include the activation of toll-like receptors and subsequent signaling cascades that lead to immune activation .

Comparison with Similar Compounds

Quinovose: A hydroxylated form of deoxyquinovose.

Rhamnose: Another deoxy sugar with a similar structure but differing in the position of the deoxy group.

Fucose: A deoxy sugar with a similar structure but differing in the configuration of the hydroxyl groups.

Uniqueness of this compound: this compound is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Unlike quinovose, this compound lacks a hydroxyl group at the third carbon, making it less polar and more hydrophobic. This structural difference influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .

Biological Activity

Deoxyquinovose, specifically 6-deoxyquinovose (6-DQ), is a monosaccharide that plays a significant role in various biological activities, particularly in the context of bacterial lipopolysaccharides (LPS) and polysaccharides. Its structural characteristics influence immune responses, making it a subject of interest in immunology and microbiology.

Structural Characteristics

6-Deoxyquinovose is a deoxysugar that is structurally related to quinovose, differing primarily by the absence of a hydroxyl group at the 6-position. This modification impacts its biological interactions and functionalities. The sugar is often found in the O-antigens of certain bacteria, influencing their virulence and interaction with host immune systems.

Immune Modulation

Research has demonstrated that 6-deoxyquinovose-containing structures can modulate immune responses. For instance, studies involving synthetic archaeal glycolipids have shown that the β-linkage of 6-deoxyquinovose to lipid cores results in enhanced immune activation, particularly in cytotoxic T lymphocyte (CTL) responses. The presence of specific carbohydrate head groups significantly alters the potency of these immune responses .

Table 1: Impact of 6-Deoxyquinovose on Immune Responses

| Glycolipid Structure | CTL Activity | Antibody Titers |

|---|---|---|

| β-Gentiobiosylarchaeol | High | High |

| α-TetraMannosylarchaeol | Moderate | Low |

| β-Lactose-linked Glycolipid | Moderate | Moderate |

Role in Bacterial Pathogenicity

In pathogenic bacteria such as Providencia alcalifaciens, 6-deoxyquinovose is part of the O-antigen structure, which is crucial for evading host immune detection. The O-polysaccharides containing this sugar contribute to the structural integrity of LPS and are essential for bacterial virulence .

Case Study: Pathogenicity in Providencia alcalifaciens

- Objective : To assess the role of O-antigens containing 6-deoxyquinovose in immune evasion.

- Method : Analysis of LPS structures through mild acid degradation and sugar composition analysis.

- Findings : The presence of 6-deoxyquinovose was linked to enhanced serological responses and increased resistance to phagocytosis by immune cells.

The mechanisms by which 6-deoxyquinovose exerts its biological effects are multifaceted:

- Receptor Interaction : It may interact with specific receptors on antigen-presenting cells (APCs), enhancing antigen presentation and subsequent T-cell activation.

- Structural Stability : The unique β-linkage configuration contributes to the stability of glycolipid membranes, promoting effective immune signaling pathways .

- Glycosylation Patterns : Variations in glycosylation patterns involving 6-deoxyquinovose can lead to differential activation of immune pathways, emphasizing the importance of structural specificity .

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3R,4R,5R)-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1 |

InChI Key |

JWFRNGYBHLBCMB-HSUXUTPPSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H](CC=O)O)O)O |

Canonical SMILES |

CC(C(C(CC=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.